8-chloro-6,7-dihydro-5H-[1,4]oxazino[2,3,4-ij]quinolin-3(2H)-one
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Overview
Description
8-chloro-6,7-dihydro-5H-[1,4]oxazino[2,3,4-ij]quinolin-3(2H)-one is a synthetic compound belonging to the class of heterocyclic organic compounds. This compound is characterized by its unique tricyclic structure, which includes a quinoline core fused with an oxazine ring. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-chloro-6,7-dihydro-5H-[1,4]oxazino[2,3,4-ij]quinolin-3(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 8-chloroquinoline-3-carbaldehyde with an amino alcohol in the presence of a suitable catalyst. The reaction proceeds through a series of steps, including condensation and cyclization, to form the desired oxazine-quinoline structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
8-chloro-6,7-dihydro-5H-[1,4]oxazino[2,3,4-ij]quinolin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of halogenated or alkylated derivatives .
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: It has shown promise as an inhibitor of certain enzymes and proteins, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of 8-chloro-6,7-dihydro-5H-[1,4]oxazino[2,3,4-ij]quinolin-3(2H)-one involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. The compound’s structure allows it to interact with various biological pathways, potentially leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Levofloxacin: Another fluoroquinolone with a similar structure, known for its broad-spectrum antibacterial activity.
Uniqueness
What sets 8-chloro-6,7-dihydro-5H-[1,4]oxazino[2,3,4-ij]quinolin-3(2H)-one apart is its unique oxazine ring fused to the quinoline core. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C11H10ClNO2 |
---|---|
Molecular Weight |
223.65 g/mol |
IUPAC Name |
8-chloro-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8-trien-2-one |
InChI |
InChI=1S/C11H10ClNO2/c12-8-3-4-9-11-7(8)2-1-5-13(11)10(14)6-15-9/h3-4H,1-2,5-6H2 |
InChI Key |
CCNOKRSKRDRWEA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CC3=C2N(C1)C(=O)CO3)Cl |
Origin of Product |
United States |
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